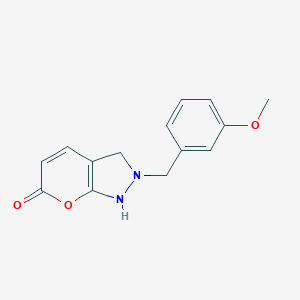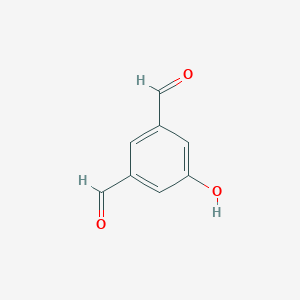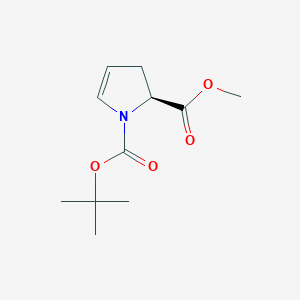
Methyl-N-Boc-L-Prolin-4-en
Übersicht
Beschreibung
Methyl N-boc-L-proline-4-ene is a chemical compound that belongs to the class of proline derivatives. It is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique structure, which includes a tert-butyl carbamate (Boc) protecting group and a methyl ester group, making it a valuable intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Methyl N-boc-L-proline-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of dipeptidyl peptidase IV inhibitors.
Wirkmechanismus
Target of Action
Methyl N-boc-L-proline-4-ene is a derivative of L-proline . It is primarily used in the preparation of intermediates for dipeptidyl peptidase (DPP) IV inhibitors . DPP-IV is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism .
Mode of Action
This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon release .
Biochemical Pathways
The compound’s primary biochemical pathway involves the incretin system . By inhibiting DPP-IV, the compound indirectly increases the concentration of incretin hormones, such as GLP-1 and GIP. These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells, thereby regulating blood glucose levels .
Result of Action
The primary molecular effect of Methyl N-boc-L-proline-4-ene, through its role in DPP-IV inhibition, is the increased level of incretin hormones . This leads to enhanced insulin secretion and decreased glucagon release, helping to regulate blood glucose levels . The cellular effects would be observed primarily in pancreatic beta and alpha cells, which are responsible for insulin and glucagon secretion, respectively .
Action Environment
The action, efficacy, and stability of Methyl N-boc-L-proline-4-ene can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the compound’s stability could be affected by storage conditions, as indicated by its recommended storage at room temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-boc-L-proline-4-ene can be synthesized through several methods. One common approach involves the protection of L-proline with a tert-butyl carbamate group, followed by esterification with methanol. The reaction typically requires the use of a base such as diisopropylethylamine and a coupling agent like dicyclohexylcarbodiimide .
Industrial Production Methods
In industrial settings, the production of Methyl N-boc-L-proline-4-ene often involves large-scale synthesis using automated reactors. The process includes the protection of L-proline, followed by esterification and purification steps to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-boc-L-proline-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-boc-L-proline: Similar in structure but lacks the methyl ester group.
N-boc-L-proline-4-ene methyl ester: A closely related compound with similar applications.
N-boc-4-oxo-L-proline methyl ester: Another derivative with an oxo group instead of the alkene.
Uniqueness
Methyl N-boc-L-proline-4-ene is unique due to its combination of a Boc protecting group and a methyl ester group, which provides versatility in synthetic applications. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPPYJWSDCBNC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472209 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-46-3 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


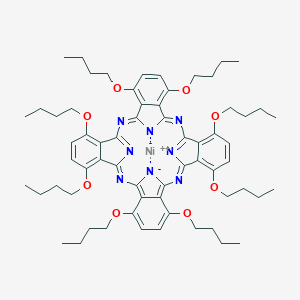
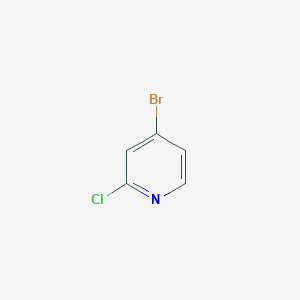
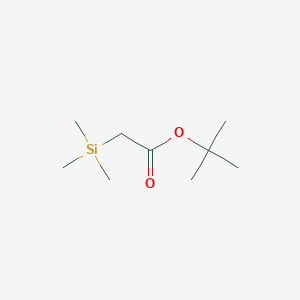
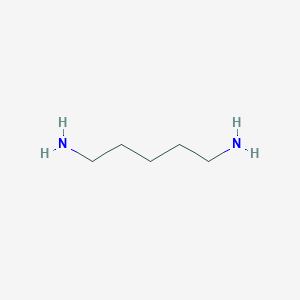
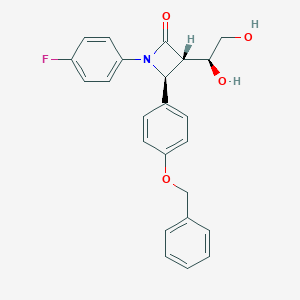
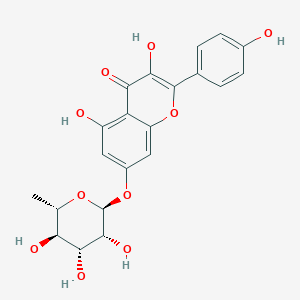
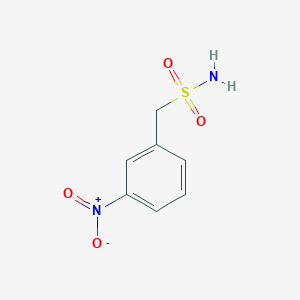
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)
